2-(三氟甲基)哌啶

概述

描述

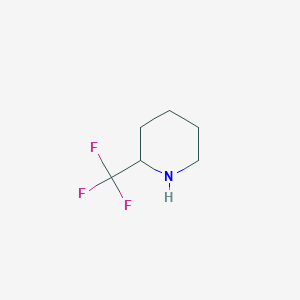

2-(Trifluoromethyl)piperidine is an organic compound with the molecular formula C6H10F3N It is a piperidine derivative where a trifluoromethyl group is attached to the second carbon of the piperidine ring

科学研究应用

2-(Trifluoromethyl)piperidine has numerous applications in scientific research:

作用机制

Target of Action

It’s known that this compound is used as a reactant in the synthesis of other complex molecules , suggesting its role in biochemical reactions.

Mode of Action

The mode of action of 2-(Trifluoromethyl)piperidine involves its interaction with other reactants in chemical reactions. For instance, it can be used as a reactant for the synthesis of (1R,2R)-2-((S)-2-(trifluoromethyl)piperidin-1-yl)-1,2-dihydronaphthalen-1-ol by ring-opening reaction of oxabenzonorbornadiene in the presence of an iridium catalyst .

Biochemical Pathways

It’s known that trifluoromethylpyridine (tfmp) derivatives, which include 2-(trifluoromethyl)piperidine, are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Pharmacokinetics

The trifluoromethyl group is often used in pharmaceuticals to modulate the steric and electronic properties of a lead compound or to protect a reactive methyl group from metabolic oxidation .

Result of Action

It’s known that the compound plays a crucial role in the synthesis of other complex molecules .

Action Environment

The action, efficacy, and stability of 2-(Trifluoromethyl)piperidine can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of catalysts, temperature, and the molar ratio of other reactants .

生化分析

Biochemical Properties

It is known that the trifluoromethyl group in the compound can significantly alter its polarity, solubility, reactivity, and metabolic stability . The trifluoromethyl group also impacts the conformational preferences of the compound, suggesting potential interactions with various biomolecules .

Cellular Effects

Piperidine derivatives, which include 2-(Trifluoromethyl)piperidine, have been found to exhibit a wide range of biological activities . For instance, some piperidine alkaloids isolated from natural herbs have shown antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .

Molecular Mechanism

Computational studies suggest that the trifluoromethyl group in piperidine rings can lead to hyperconjugative delocalization of the nitrogen lone pair . This could potentially influence its interactions with other biomolecules at the molecular level.

Temporal Effects in Laboratory Settings

Computational studies suggest that the trifluoromethyl group can impact the relative energetic ordering of isomers, which could potentially influence the stability and degradation of the compound over time .

Metabolic Pathways

The synthesis of this compound has been achieved from various precursors, suggesting potential involvement in various metabolic pathways .

Transport and Distribution

The trifluoromethyl group can significantly alter the compound’s polarity and solubility, which could potentially influence its transport and distribution .

Subcellular Localization

The trifluoromethyl group can impact the conformational preferences of the compound, which could potentially influence its localization within the cell .

准备方法

Synthetic Routes and Reaction Conditions

2-(Trifluoromethyl)piperidine can be synthesized through several methodsThis can be achieved by starting with pipecolic acid or lactam derivatives and introducing the trifluoromethyl group through various chemical reactions . Another method involves the reduction of pyridine or pyridinone derivatives . Additionally, ring expansion of 5-membered rings such as prolinol derivatives or cyclization of linear amines can also yield 2-(Trifluoromethyl)piperidine .

Industrial Production Methods

Industrial production methods for 2-(Trifluoromethyl)piperidine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

2-(Trifluoromethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, sodium borohydride (NaBH4) can be used for reduction reactions, while palladium catalysts are often employed in substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .

相似化合物的比较

Similar Compounds

Similar compounds to 2-(Trifluoromethyl)piperidine include other trifluoromethyl-substituted piperidines and pyridines. Examples include:

- 3-(Trifluoromethyl)piperidine

- 4-(Trifluoromethyl)piperidine

- Trifluoromethylpyridine

Uniqueness

2-(Trifluoromethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group on the piperidine ring can significantly influence the compound’s reactivity and interactions with biological targets .

生物活性

2-(Trifluoromethyl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. The trifluoromethyl group (-CF₃) enhances the lipophilicity and electron-withdrawing characteristics of the piperidine ring, influencing its interaction with biological targets. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The introduction of a trifluoromethyl group in organic compounds generally increases their metabolic stability and alters their pharmacokinetic properties. In the case of piperidine derivatives, this modification can significantly enhance their binding affinity to various biological targets.

Research indicates that 2-(trifluoromethyl)piperidine derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that trifluoromethyl-substituted piperidines can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. For instance, one study demonstrated that a derivative promoted HepG2 cell apoptosis through down-regulation of Bcl-2 and up-regulation of Bax and C-caspase-3, while also inhibiting NF-κB activation .

- Anti-inflammatory Effects : Compounds containing the trifluoromethyl group have been noted for their ability to reduce inflammation. They inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models .

- Neuroprotective Properties : The potential for neuroprotection has been highlighted in various studies, suggesting that these compounds may be beneficial in treating neurodegenerative diseases by inhibiting neurotransmitter uptake and stabilizing membrane permeability .

Biological Activity Spectrum

The biological activity spectrum of 2-(trifluoromethyl)piperidine can be summarized as follows:

Case Studies

- Anti-tumor Activity : A study synthesized several trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones (BAPs) that exhibited potent anti-tumor activity against liver cancer cells. The most effective compound induced apoptosis through specific pathway modulation .

- Neuroprotective Effects : Research indicated that certain piperidine derivatives could inhibit the uptake of neurotransmitters, suggesting a role in treating conditions like Parkinson's disease and other neurodegenerative disorders. This was supported by in silico studies predicting high pharmacological activity on central nervous system targets .

属性

IUPAC Name |

2-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXDEFXCCITWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460430 | |

| Record name | 2-(trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154630-93-0 | |

| Record name | 2-(trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to 2-(trifluoromethyl)piperidines?

A: Several synthetic routes have been explored for the production of 2-(trifluoromethyl)piperidines. One approach utilizes a ring expansion strategy starting from readily available (trifluoromethyl)prolinols. [] These prolinol precursors can be derived from L-proline via a (trifluoromethyl)aziridinium intermediate. [, ] Alternatively, a one-pot, five-component cascade reaction involving a Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization can be employed. [] This method efficiently constructs polysubstituted 2-hydroxy-2-(trifluoromethyl)piperidines with high diastereoselectivity. []

Q2: How does the trifluoromethyl group influence the reactivity and stereoselectivity in the synthesis of 2-(trifluoromethyl)piperidines?

A: The presence of the trifluoromethyl group plays a crucial role in directing the regio- and diastereoselectivity of reactions involving 2-(trifluoromethyl)piperidine precursors. For instance, during the ring opening of (trifluoromethyl)aziridinium intermediates, the trifluoromethyl group exerts a strong electronic influence, guiding the nucleophilic attack to a specific carbon atom and leading to the preferential formation of a particular diastereomer. [, ]

Q3: Can you provide examples of the stereoselective synthesis of specific 2-(trifluoromethyl)piperidine derivatives?

A: Researchers have successfully synthesized a variety of enantioenriched 3-substituted 2-(trifluoromethyl)piperidines through the diastereoselective ring expansion of (trifluoromethyl)prolinols. [] Similarly, highly diastereoselective syntheses of trifluoro-substituted analogs of piperidine alkaloids have been achieved starting from 2-trifluoromethyl keto-protected 4-piperidones, utilizing an intramolecular Mannich-type reaction. []

Q4: Are there any spectroscopic data available to confirm the structure of synthesized 2-(trifluoromethyl)piperidines?

A: NMR spectroscopy, including 1H and 13C NMR, serves as a primary tool for the structural elucidation of 2-(trifluoromethyl)piperidines and their derivatives. [, ] Additionally, X-ray diffraction analysis has been employed to confirm the absolute configuration of diastereomers. []

Q5: What are the potential applications of 2-(trifluoromethyl)piperidines?

A: While the provided research focuses primarily on synthetic methodologies and structure determination, 2-(trifluoromethyl)piperidines hold promise as valuable building blocks in medicinal chemistry. The incorporation of a trifluoromethyl group into amines can significantly impact their physicochemical properties and biological activity. [] Given the prevalence of amines in bioactive compounds, these derivatives have the potential to serve as scaffolds for drug discovery, particularly in targeting biologically relevant proteins and enzymes. [] Further research is needed to explore their specific biological activities and therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。